5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid 5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC0742581
InChI: InChI=1S/C20H20N2O3S/c1-20(2,12-18(24)25)11-17(23)21-14-9-7-13(8-10-14)19-22-15-5-3-4-6-16(15)26-19/h3-10H,11-12H2,1-2H3,(H,21,23)(H,24,25)
SMILES: CC(C)(CC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)CC(=O)O
Molecular Formula: C20H20N2O3S
Molecular Weight: 368.5 g/mol

5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid

CAS No.:

Cat. No.: VC0742581

Molecular Formula: C20H20N2O3S

Molecular Weight: 368.5 g/mol

* For research use only. Not for human or veterinary use.

5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid -

Specification

Molecular Formula C20H20N2O3S
Molecular Weight 368.5 g/mol
IUPAC Name 5-[4-(1,3-benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid
Standard InChI InChI=1S/C20H20N2O3S/c1-20(2,12-18(24)25)11-17(23)21-14-9-7-13(8-10-14)19-22-15-5-3-4-6-16(15)26-19/h3-10H,11-12H2,1-2H3,(H,21,23)(H,24,25)
Standard InChI Key ADIDPIZLSLBACM-UHFFFAOYSA-N
SMILES CC(C)(CC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)CC(=O)O
Canonical SMILES CC(C)(CC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)CC(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator